molecular formula C7H6BrCl B046676 3-Bromo-5-chlorotoluene CAS No. 329944-72-1

3-Bromo-5-chlorotoluene

Cat. No.: B046676
CAS No.: 329944-72-1
M. Wt: 205.48 g/mol
InChI Key: YRIKDGJWRMHTJP-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorotoluene is an organic compound with the molecular formula C7H6BrCl. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 3rd and 5th positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

3-Bromo-5-chlorotoluene is a chemical compound with the molecular formula C7H6BrCl It is used as a reagent in the synthesis of novel benzophenones towards the discovery of potent, next-generation hiv nonnucleoside reverse transcriptase inhibitors .

Mode of Action

It is known that aryl halides like this compound can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex .

Biochemical Pathways

Given its use in the synthesis of hiv nonnucleoside reverse transcriptase inhibitors , it may indirectly influence the replication of HIV by inhibiting the reverse transcriptase enzyme.

Pharmacokinetics

Some pharmacokinetic properties are provided . It is suggested that the compound has low gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . It is also indicated as an inhibitor of several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

As a reagent in the synthesis of hiv nonnucleoside reverse transcriptase inhibitors , it may contribute to the inhibition of the HIV reverse transcriptase enzyme, thereby preventing the replication of the virus.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundSafety data suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . This implies that the compound’s stability and efficacy could be affected by factors such as temperature, humidity, and exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-chlorotoluene can be synthesized through several methods. One common method involves the bromination and chlorination of toluene. The process typically includes the following steps:

    Bromination: Toluene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Chlorination: The brominated product is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chlorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding toluene derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 3-methoxy-5-chlorotoluene when methoxide is the nucleophile.

    Oxidation: 3-Bromo-5-chlorobenzoic acid.

    Reduction: 3-Chlorotoluene or 5-Bromotoluene.

Scientific Research Applications

3-Bromo-5-chlorotoluene has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Bromo-4-chlorotoluene
  • 2-Bromo-5-chlorotoluene
  • 3-Chloro-5-bromotoluene

Comparison: 3-Bromo-5-chlorotoluene is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to 3-Bromo-4-chlorotoluene, the 5-chloro substitution in this compound results in different steric and electronic effects, leading to variations in reaction pathways and product distributions .

Properties

IUPAC Name

1-bromo-3-chloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIKDGJWRMHTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444715
Record name 3-Bromo-5-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329944-72-1
Record name 3-Bromo-5-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-chlorotoluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Step G1. To an ice-water-cooled and stirred solution of 2-amino-5-bromo-3-chlorotoluene (12 g, 54 mmol) in a mixture of 100 mL of acetic acid, 43 mL of H2O and 11.5 mL of concentrated HCl was added dropwise a solution of NaNO2 (4.48 g, 65 mmol) in 15 mL of H2O. The reaction mixture was stirred for 30 min and was then added to an 112 mL solution of 50% H3PO2 cooled at 0° C. After being stirred for 6 h at 0° C., the reaction mixture was allowed to stand at room temperature overnight. The solid was filtered and washed with water, then dried in vacuum. 3-Chloro-5-bromo-toluene (9 g, 81%) was obtained as brown solid. Crystals. 1H NMR (CDCl3): δ 2.31 (s, 3H), 7.10 (s, 1H), 7.21 (s, 1H), 7.31 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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